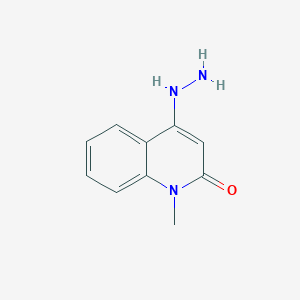

4-Hydrazino-1-methylquinolin-2(1H)-one

Description

BenchChem offers high-quality 4-Hydrazino-1-methylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazino-1-methylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydrazinyl-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-9-5-3-2-4-7(9)8(12-11)6-10(13)14/h2-6,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSGUISDGDUDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373024 | |

| Record name | 4-Hydrazino-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192633-21-9 | |

| Record name | 4-Hydrazino-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein involves a two-step process commencing with the chlorination of 4-hydroxy-1-methylquinolin-2(1H)-one to yield the key intermediate, 4-chloro-1-methylquinolin-2(1H)-one. This is followed by a nucleophilic aromatic substitution with hydrazine hydrate to afford the final product. This guide offers detailed experimental protocols, mechanistic insights, and essential safety considerations, designed to be a valuable resource for researchers in the field of synthetic organic and medicinal chemistry.

Introduction

Quinolinone scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The functionalization of the quinolinone ring system is a key strategy in the development of novel therapeutic agents. The introduction of a hydrazino group at the C4-position, as in 4-Hydrazino-1-methylquinolin-2(1H)-one, provides a versatile handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide, therefore, focuses on a reliable and reproducible synthetic pathway to this valuable building block.

Synthetic Strategy and Mechanism

The most direct and widely employed strategy for the synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one is a two-step sequence starting from the readily available 4-hydroxy-1-methylquinolin-2(1H)-one.

Step 1: Chlorination of 4-hydroxy-1-methylquinolin-2(1H)-one

The initial step involves the conversion of the hydroxyl group at the 4-position into a more reactive leaving group, typically a chloro group. This is achieved by treating 4-hydroxy-1-methylquinolin-2(1H)-one with a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃), often in the presence of a base or as the solvent itself.

Step 2: Nucleophilic Aromatic Substitution with Hydrazine Hydrate

The second and final step is the reaction of the 4-chloro-1-methylquinolin-2(1H)-one intermediate with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nature of the quinolinone ring system facilitates the attack of the nucleophilic hydrazine at the electron-deficient C4-position, leading to the displacement of the chloride ion and the formation of the desired 4-hydrazino product.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The substitution of the chloro group by hydrazine follows a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution.

An In-Depth Technical Guide to the Chemical Properties of 4-Hydrazino-1-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold and the Significance of the Hydrazinyl Moiety

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the spatial orientation of functional groups, enabling interaction with a diverse range of biological targets. The introduction of a hydrazinyl group at the 4-position, as in 4-Hydrazino-1-methylquinolin-2(1H)-one, imparts a rich and versatile chemical reactivity. Hydrazines are potent nucleophiles and valuable precursors for the synthesis of various heterocyclic systems, making this compound a key intermediate for the generation of novel molecular entities with potential therapeutic applications.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Hydrazino-1-methylquinolin-2(1H)-one, offering insights for its application in research and drug development.

Physicochemical and Structural Properties

4-Hydrazino-1-methylquinolin-2(1H)-one is a heterocyclic organic compound with the molecular formula C₁₀H₁₁N₃O.[4] Its structure consists of a 1-methyl-2-oxo-1,2-dihydroquinoline core with a hydrazine group substituted at the C4 position.

| Property | Value | Source |

| CAS Number | 192633-21-9 | [4] |

| Molecular Formula | C₁₀H₁₁N₃O | [4] |

| Molecular Weight | 189.22 g/mol | [4] |

| IUPAC Name | 4-hydrazinyl-1-methylquinolin-2-one | [4] |

| Canonical SMILES | CN1C(=O)C=C(NN)C2=CC=CC=C21 | [4] |

Note: Experimental physical properties such as melting point and solubility are not widely reported in the available literature.

Synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one: A Multi-Step Approach

The synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one is typically achieved through a multi-step sequence starting from readily available precursors. The most logical and experimentally supported pathway involves the preparation of a 4-chloro-1-methylquinolin-2(1H)-one intermediate, followed by nucleophilic substitution with hydrazine.

Part 1: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one

The initial step involves the construction of the quinolinone ring system. A common method is the cyclocondensation of an N-substituted aniline with a malonic acid derivative, often facilitated by a dehydrating agent or under high-temperature conditions.[5]

Conceptual Protocol:

-

Combine N-methylaniline and a suitable malonic acid derivative (e.g., diethyl malonate).

-

Heat the mixture in the presence of a cyclizing/dehydrating agent such as polyphosphoric acid (PPA) or within a high-boiling point solvent.

-

Upon completion of the reaction, the mixture is cooled and quenched, typically with ice water, to precipitate the product.

-

The crude 4-hydroxy-1-methylquinolin-2(1H)-one is then collected by filtration and purified by recrystallization.

Part 2: Chlorination of the 4-Hydroxy Intermediate

The hydroxyl group at the 4-position is a poor leaving group for direct nucleophilic substitution. Therefore, it is necessary to convert it into a more reactive functional group, typically a halogen. Chlorination using phosphoryl chloride (POCl₃) is a standard and effective method for this transformation.[6]

Experimental Protocol (Adapted from a similar synthesis): [6]

-

Suspend 4-hydroxy-1-methylquinolin-2(1H)-one in an excess of phosphoryl chloride (POCl₃).

-

Heat the mixture under reflux for a period of 2 to 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice, leading to the precipitation of 4-chloro-1-methylquinolin-2(1H)-one.

-

The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part 3: Synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one via Hydrazinolysis

The final step is a nucleophilic aromatic substitution where the chlorine atom at the 4-position is displaced by hydrazine. This reaction is generally facile due to the electron-withdrawing nature of the quinolinone ring system.

Experimental Protocol (Adapted from a similar synthesis): [6]

-

Dissolve or suspend 4-chloro-1-methylquinolin-2(1H)-one in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of hydrazine hydrate to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature, which typically results in the precipitation of the product.

-

Collect the solid 4-Hydrazino-1-methylquinolin-2(1H)-one by filtration, wash with a cold solvent to remove excess hydrazine, and dry under vacuum.

Spectral Characterization

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the quinolinone ring, a singlet for the N-methyl group, and broad, exchangeable signals for the -NH and -NH₂ protons of the hydrazine moiety.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbon (C2), the aromatic carbons, and the N-methyl carbon. The carbon bearing the hydrazine group (C4) would also have a characteristic chemical shift.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the hydrazine group (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching band for the quinolinone carbonyl (around 1650 cm⁻¹), and C=C stretching bands for the aromatic rings.[5]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.22 g/mol ).

Chemical Reactivity and Potential Applications

The chemical reactivity of 4-Hydrazino-1-methylquinolin-2(1H)-one is dominated by the nucleophilicity of the hydrazine group and its potential for both autoxidation and cyclization reactions.

Autoxidation

One of the notable reactions of 4-hydrazinylquinolin-2(1H)-ones is their susceptibility to autoxidation, especially when heated in solvents like pyridine.[2] This process can lead to dimerization and the formation of more complex heterocyclic systems, such as pyridazino[4,3-c:5,6-c']diquinolines.[2][6] This reactivity highlights the need for careful handling and storage of the compound, particularly under inert atmosphere to prevent degradation.[2]

Formation of Hydrazones

The primary amine of the hydrazine moiety readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in utilizing 4-Hydrazino-1-methylquinolin-2(1H)-one as a building block to introduce the quinolinone scaffold into larger molecules. These resulting hydrazones can possess their own biological activities or serve as intermediates for further chemical transformations.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of the hydrazine group makes it an excellent precursor for constructing fused heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole rings, resulting in pyrazolo[4,3-c]quinolin-2-one derivatives. These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Applications in Drug Discovery and Development

The 4-Hydrazino-1-methylquinolin-2(1H)-one scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. The broader class of quinolinone derivatives has demonstrated a wide range of biological activities, including antimicrobial, antifungal, and herbicidal properties. The ability to readily derivatize the hydrazine group allows for the creation of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

Based on available safety data for similar compounds, 4-Hydrazino-1-methylquinolin-2(1H)-one should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. It should be used in a well-ventilated area or a fume hood. Given its potential for autoxidation, storage under an inert atmosphere is recommended for long-term stability.

Conclusion

4-Hydrazino-1-methylquinolin-2(1H)-one is a versatile and reactive chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis is achievable through a reliable multi-step process, and its hydrazine functionality opens up a multitude of possibilities for derivatization and the construction of complex heterocyclic systems. While specific biological data for this particular compound are limited in the public domain, the established importance of the quinolinone scaffold suggests that derivatives of 4-Hydrazino-1-methylquinolin-2(1H)-one are promising candidates for future drug discovery efforts. Further research into its specific properties and reactivity will undoubtedly expand its utility as a valuable building block for the development of novel therapeutic agents.

References

-

Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

-

Aly, A. A., Hassan, A. A., Mohamed, A. H., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mostafa, S. M. (2021). Synthesis of 3,3′-methylenebis- (4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19. Molecular Diversity, 25(1), 461–471. [Link]

-

Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical and Pharmaceutical Research, 6(5), 123-137. [Link]

-

Jampilek, J., & Kralova, K. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(9), 16951–16975. [Link]

-

Taylor, E. C., & Loeffler, J. E. (1960). Pyrimidines. IX. The Cyclization of 5-Cyano-4-(ethoxymethyleneamino)pyrazoles to Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 82(12), 3147–3151. [Link]

-

PubChem. (n.d.). 2-Hydrazinyl-4-methylquinoline. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydrazinylquinoline. Retrieved January 24, 2026, from [Link]

-

ChemCD. (n.d.). 4-hydrazino-1-methylquinolin-2(1h)-one, 192633-21-9. Retrieved January 24, 2026, from [Link]

-

CP Lab Safety. (n.d.). 4-Hydrazino-1-methylquinolin-2(1H)-one, 95%. Retrieved January 24, 2026, from [Link]

-

Szychta, P., & Gorniak, A. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. [Link]

-

Aly, A. A., & Bräse, S. (2012). Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one. Journal of Chemical Sciences, 124(5), 1033–1041. [Link]

-

Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PubMed, 35408525. [Link]

Sources

- 1. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of 4-Hydrazino-1-methylquinolin-2(1H)-one

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Hydrazino-1-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydrazino-1-methylquinolin-2(1H)-one. Quinolinone scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their structural characterization is paramount for drug discovery and development.[1] This document delineates the predicted ¹H NMR spectrum of the title compound, offering detailed insights into the chemical shifts, multiplicities, and coupling constants for each proton. The rationale behind these assignments is explained through an analysis of the molecule's electronic and structural features. Furthermore, a detailed, field-proven experimental protocol for acquiring a high-quality ¹H NMR spectrum is provided, ensuring researchers can reliably validate and replicate these findings. This guide is intended to serve as an authoritative resource for scientists engaged in the synthesis and characterization of quinoline derivatives.

Introduction: The Significance of 4-Hydrazino-1-methylquinolin-2(1H)-one

The quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a hydrazino group at the C4-position and a methyl group at the N1-position of the quinolinone ring system creates a unique molecule with potential applications as a synthon for more complex heterocyclic systems or as a pharmacologically active agent itself. Hydrazine-containing compounds are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals.[1]

Accurate structural elucidation is the cornerstone of chemical and pharmaceutical research. ¹H NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[2] This guide provides an in-depth examination of the expected ¹H NMR spectrum of 4-Hydrazino-1-methylquinolin-2(1H)-one (CAS No: 192633-21-9), a compound with the molecular formula C₁₀H₁₁N₃O.[3]

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first understand the molecular structure and the different chemical environments of the protons.

Sources

The Autoxidation of 4-Hydrazinylquinolin-2(1H)-ones: A Mechanistic and Methodological Guide

Abstract

This technical guide provides an in-depth exploration of the autoxidation mechanism of 4-hydrazinylquinolin-2(1H)-ones, a reaction of significant interest in synthetic and medicinal chemistry. This process leads to the formation of complex heterocyclic structures, namely pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. We will dissect the proposed mechanistic pathway, examining the critical roles of tautomerism, dimerization, and oxidative transformation. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a robust theoretical framework but also detailed, field-proven experimental protocols for the synthesis, monitoring, and characterization of the compounds and intermediates involved in this fascinating chemical transformation.

Introduction: The Significance of Quinolinone Scaffolds and Their Oxidative Reactivity

Quinolin-2(1H)-one moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their derivatives have demonstrated a wide range of therapeutic potential. The introduction of a hydrazinyl group at the 4-position imparts unique chemical properties, notably a susceptibility to oxidation. Autoxidation, the spontaneous oxidation by atmospheric oxygen, of these compounds presents an intriguing synthetic route to novel, complex heterocyclic systems. A notable example is the transformation of 4-hydrazinylquinolin-2(1H)-ones into pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, a process that involves a cascade of reactions including dimerization and oxidation[1][2]. Understanding the intricacies of this autoxidation mechanism is paramount for controlling the reaction, optimizing yields, and potentially extending its application to the synthesis of other novel chemical entities.

This guide will provide a comprehensive overview of the current understanding of this autoxidation mechanism, supported by detailed experimental protocols to empower researchers to investigate and utilize this reaction in their own work.

The Mechanistic Pathway of Autoxidation

The autoxidation of 4-hydrazinylquinolin-2(1H)-ones is not a simple, direct oxidation. Instead, it is a multi-step process that hinges on the inherent chemical reactivity of the starting material and the reaction conditions, particularly the presence of a basic solvent like pyridine. The proposed mechanism can be broken down into several key stages: tautomerization, nucleophilic attack and dimerization, and finally, oxidative aromatization.

Initial Tautomerization: A Prerequisite for Reactivity

The reaction is initiated by a proton shift within the 4-hydrazinylquinolin-2(1H)-one molecule (designated as 2 in the literature) to form its tautomeric isomer 2' [1][2]. This tautomerization is a crucial first step as it generates a more nucleophilic enamine-like intermediate.

The equilibrium between these tautomers is influenced by the solvent. In a polar, basic solvent such as pyridine, the abstraction of a proton is facilitated, shifting the equilibrium towards the more reactive tautomer 2' . This is a classic example of keto-enol (or in this case, keto-hydrazine/ene-hydrazone) tautomerism, where the stability of the tautomers can be significantly influenced by the surrounding chemical environment[3][4][5].

Diagram 1: Tautomerization of 4-hydrazinylquinolin-2(1H)-one

Caption: Tautomeric equilibrium of 4-hydrazinylquinolin-2(1H)-one.

Dimerization via Nucleophilic Attack

Once the reactive tautomer 2' is formed, it acts as a nucleophile, attacking a molecule of the starting 4-hydrazinylquinolin-2(1H)-one (2 ). This intermolecular reaction leads to the formation of an intermediate dimer, designated as 6 [1][2]. This step is a testament to the enhanced nucleophilicity of the enamine-like tautomer.

The subsequent elimination of a hydrazine molecule from intermediate 6 is a key step, driving the reaction forward and resulting in the formation of a dimerized hydrazone, intermediate 7 . This intermediate can then undergo another proton shift to form a more conjugated system, 7' [1][2].

Oxidative Aromatization: The Role of Aerial Oxygen

The final stage of the mechanism involves the oxidation of the dimerized intermediate 7' . This is where the "autoxidation" aspect is most prominent, as aerial oxygen is the oxidizing agent. The process is thought to proceed through a series of oxidative steps, likely involving radical intermediates, leading to the formation of the stable, pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione product (3 )[1][2].

The use of pyridine as a solvent is crucial here. Pyridine can facilitate the aerial oxidation of hydrazones to diazo compounds[1][6][7]. It is proposed that pyridine acts as a Brønsted base, assisting in the deprotonation steps that are coupled with the oxidation by molecular oxygen[7].

Diagram 2: Proposed Autoxidation Mechanism

Caption: The proposed multi-step autoxidation mechanism.

The Role of Reactive Oxygen Species (ROS)

While the overall transformation is described as an autoxidation, the specific nature of the oxidizing species derived from molecular oxygen warrants further discussion. The oxidation of hydrazines is known to be capable of generating reactive oxygen species (ROS) and free radical intermediates[8][9]. It is highly probable that the aerial oxidation steps in the proposed mechanism involve the formation of superoxide radicals or other ROS, which then participate in the oxidation of the organic substrate.

The presence of these transient radical species is a key feature of many autoxidation processes. Their detection and characterization would provide significant validation for the proposed mechanism.

Experimental Protocols

To facilitate further research in this area, we provide the following detailed experimental protocols. These are designed to be self-validating and are based on established methodologies.

Synthesis of 4-Hydrazinylquinolin-2(1H)-ones (Starting Material)

The starting materials, 4-hydrazinylquinolin-2(1H)-ones, can be synthesized from the corresponding 4-chloroquinolin-2(1H)-ones.

Protocol 4.1.1: Synthesis of 4-Hydrazinylquinolin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroquinolin-2(1H)-one (1 equivalent).

-

Solvent and Reagent Addition: Add ethanol as the solvent, followed by an excess of hydrazine hydrate (e.g., 10 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

-

Characterization: Confirm the structure of the synthesized 4-hydrazinylquinolin-2(1H)-one using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Autoxidation to Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones

This protocol details the autoxidation reaction as described in the literature, leading to the pentacyclic product[1][2].

Protocol 4.2.1: Autoxidation Reaction

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydrazinylquinolin-2(1H)-one (1 mmol) in pyridine (e.g., 5-10 mL).

-

Heating: Heat the solution to reflux (approximately 115 °C) for 6-12 hours. The reaction should be open to the atmosphere to allow for the ingress of aerial oxygen.

-

Monitoring: Monitor the disappearance of the starting material using TLC (e.g., with a mobile phase of toluene:ethyl acetate, 10:1)[1].

-

Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into iced water.

-

Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and then recrystallize from an appropriate solvent (e.g., DMF or acetic acid) to obtain the pure pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione product.

-

Characterization: Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended[1][2].

Analytical Methods for Mechanistic Studies

To gain deeper insights into the reaction mechanism, the following analytical techniques are recommended.

Protocol 4.3.1: Monitoring Reaction Kinetics by HPLC

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable C18 column.

-

Method Development: Develop a gradient or isocratic elution method that effectively separates the starting material, the final product, and any potential intermediates. A mixture of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid is a good starting point for method development.

-

Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile), and inject it into the HPLC system.

-

Data Analysis: Quantify the concentrations of the reactant and product over time to determine the reaction kinetics. The appearance and disappearance of any new peaks may indicate the formation of intermediates.

Protocol 4.3.2: Detection of Radical Intermediates by EPR Spectroscopy

The involvement of free radicals can be investigated using Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with a spin-trapping agent.

-

Spin Trap Selection: Choose a suitable spin-trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), which is known to trap a variety of radical species.

-

Sample Preparation: In an EPR-silent solvent, initiate the autoxidation reaction in the presence of the spin-trapping agent.

-

EPR Analysis: Transfer an aliquot of the reaction mixture to a flat cell or capillary tube and acquire the EPR spectrum.

-

Spectral Interpretation: The resulting spectrum will be a composite of the signals from the trapped radical adducts. The hyperfine splitting constants of the observed signals can be used to identify the nature of the trapped radicals (e.g., carbon-centered, nitrogen-centered, or oxygen-centered). This technique is highly specific for the detection of radical intermediates[10][11].

Diagram 3: Experimental Workflow for Mechanistic Investigation

Caption: A comprehensive workflow for studying the autoxidation reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the autoxidation of various substituted 4-hydrazinylquinolin-2(1H)-ones, as reported in the literature[1].

| Entry | Substituent (R) | Reaction Time (h) | Yield (%) |

| 1 | H | 8 | 85 |

| 2 | 6-CH₃ | 10 | 82 |

| 3 | 7-CH₃ | 10 | 80 |

| 4 | 8-CH₃ | 12 | 78 |

| 5 | 6-Cl | 6 | 90 |

| 6 | 7-Cl | 6 | 88 |

| 7 | 6-Br | 7 | 85 |

Conclusion and Future Outlook

The autoxidation of 4-hydrazinylquinolin-2(1H)-ones provides a facile and efficient route to complex, fused heterocyclic systems. The proposed mechanism, involving tautomerization, dimerization, and oxidative aromatization, offers a solid framework for understanding this transformation. The pivotal role of pyridine as a basic solvent that facilitates both the initial tautomerization and the final aerial oxidation steps is a key takeaway for synthetic chemists.

Future research should focus on unequivocally identifying the transient intermediates, particularly through advanced spectroscopic techniques like in-situ IR and the application of EPR spectroscopy to confirm the involvement of radical species. A deeper understanding of the role of reactive oxygen species in the oxidation cascade will not only solidify the proposed mechanism but also open avenues for modulating the reaction's outcome. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working to unravel the complexities of this reaction and harness its potential for the synthesis of novel, biologically relevant molecules.

References

-

Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

-

Albano, E., Tomasi, A., Goria-Gatti, L., & Iannone, A. (1988). Detection of free radical intermediates in the oxidative metabolism of carcinogenic hydrazine derivatives. Toxicology and Applied Pharmacology, 96(2), 263-272. [Link]

-

Wakabayashi, K., Nagao, M., Esumi, H., & Sugimura, T. (1985). Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria. Cancer Research, 45(1), 28-33. [Link]

-

Augusto, O., Du, P., & Miyamoto, S. (2017). Autoxidation process of hydrazine analogues and ROS production. Journal of Clinical Biochemistry and Nutrition, 60(2), 87–95. [Link]

-

Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PubMed, 35408525. [Link]

-

Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

Li, Y., Wang, Y., & Wang, E. (2019). Dark-Field Scattering Spectroelectrochemistry Analysis of Hydrazine Oxidation at Au Nanoparticle-Modified Transparent Electrodes. The Journal of Physical Chemistry C, 123(42), 25899–25906. [Link]

-

Lijinsky, W., & Taylor, H. W. (1977). Aerial oxidation of hydrazines to nitrosamines. Mutation Research, 46(2), 93-98. [Link]

-

OUCI. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]

-

Smith, P., Stevens, R. D., & Kaba, R. A. (1975). Electron paramagnetic resonance spectroscopic study of radical cations from hydrazine, methylhydrazine, and dimethylhydrazines. The Journal of Physical Chemistry, 79(24), 2684–2688. [Link]

-

Keith, J. A., & Henry, P. M. (2009). Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation. Journal of the American Chemical Society, 131(47), 17346–17355. [Link]

-

Gryn'ova, G., Coote, M. L., & Corminboeuf, C. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society, 144(34), 15478–15483. [Link]

-

Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(6), 469-507. [Link]

-

Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. [Link]

-

Glushkov, V. A., & Trefilova, M. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]

-

YouTube. (2017). Electrophilic substitution reactions - pyridine. [Link]

-

Liu, W., Twilton, J., Wei, B., Lee, M., Hopkins, M. N., Bacsa, J., Stahl, S. S., & Davies, H. M. L. (2021). Copper-Catalyzed Oxidation of Hydrazones to Diazo Compounds Using Oxygen as Terminal Oxidant. ACS Catalysis, 11(5), 2676–2683. [Link]

-

Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(1), 1-31. [Link]

-

Jeschke, G. (2024). Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts. Nature Chemistry, 16, 583–584. [Link]

-

Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(6), 469-507. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

ResearchGate. (n.d.). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. [Link]

-

Burshtein, T. Y., Tamakuwala, K., Sananis, M., Grinberg, I., Samala, N. R., & Eisenberg, D. (2022). Understanding hydrazine oxidation electrocatalysis on undoped carbon. Physical Chemistry Chemical Physics, 24(16), 9897–9903. [Link]

-

ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). [Link]

-

Logé, C., Robert, J. M., Le-Goff, F., Pourceau, G., Ramdani, T., Melkmi, N., ... & Bach, S. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 4965-4969. [Link]

-

Loeppert, R. H., Mortland, M. M., & Pinnavaia, T. J. (1979). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. Clays and Clay Minerals, 27(3), 161-170. [Link]

-

YouTube. (2025). What Is Tautomerization In Organic Chemistry? [Link]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Detection of free radical intermediates in the oxidative metabolism of carcinogenic hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts - PMC [pmc.ncbi.nlm.nih.gov]

physical appearance of 4-Hydrazino-1-methylquinolin-2(1H)-one

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Hydrazino-1-methylquinolin-2(1H)-one

Section 1: Compound Identification and Structural Overview

4-Hydrazino-1-methylquinolin-2(1H)-one (CAS No. 192633-21-9) is a heterocyclic organic compound featuring a quinolinone core substituted with a hydrazine group at the C4 position.[1] The presence of the N-methyl group at the quinolinone nitrogen distinguishes it from its parent compound, 4-hydrazinylquinolin-2(1H)-one. Its molecular formula is C₁₀H₁₁N₃O, with a molecular weight of approximately 189.22 g/mol .[1]

This molecule serves as a valuable intermediate in synthetic organic chemistry, particularly in the construction of more complex polycyclic systems due to the reactive nature of the hydrazine moiety.[2][3] Understanding its physical appearance is intrinsically linked to its chemical stability, as degradation can manifest in observable changes.

Caption: Chemical structure of 4-Hydrazino-1-methylquinolin-2(1H)-one.

Section 2: Physical Properties

Direct descriptions of the are not prevalent in primary literature. However, its appearance can be reliably inferred from the characterization of its direct derivatives. For instance, the product of its reaction with diethyl succinate is described as "pale yellow monoclinic crystals".[4] This suggests that the parent compound is a solid, most likely a crystalline powder, with a color ranging from off-white to pale yellow. Any significant deviation, such as a dark orange or brown hue, may indicate degradation through oxidation.

| Property | Value | Source |

| IUPAC Name | 4-hydrazinyl-1-methylquinolin-2-one | [1] |

| CAS Number | 192633-21-9 | [1] |

| Molecular Formula | C₁₀H₁₁N₃O | [1] |

| Molecular Weight | 189.218 g/mol | [1] |

| Physical State | Solid (inferred) | [4] |

| Appearance | Crystalline powder (inferred) | [4] |

| Color | Off-white to pale yellow (inferred) | [4] |

| Purity | Typically available at ≥95.0% | [1] |

Section 3: Chemical Reactivity & Physical Stability

The physical appearance and stability of 4-Hydrazino-1-methylquinolin-2(1H)-one are governed by the reactivity of its hydrazine group. Hydrazines are known to be susceptible to autoxidation, a process that is particularly enhanced in neutral or alkaline conditions and in the presence of atmospheric oxygen.[2] Under acidic conditions, hydrazines generally exhibit greater stability.[2]

This inherent reactivity means that over time, or with improper storage, the compound can undergo oxidative dimerization. In this process, two molecules of the hydrazino-quinolinone react to form a more complex, conjugated pyridazino[4,3-c:5,6-c′]diquinoline structure.[2][3] These resulting compounds are described as stable, colored solids, such as orange crystals.[2] Therefore, a gradual darkening of the material from pale yellow to orange or brown is a strong indicator of oxidative degradation.

Caption: Autoxidation leading to colored degradation products.

Section 4: Experimental Protocols

Protocol 4.1: Visual Inspection and Qualitative Assessment

-

Preparation : Place a small, representative sample of the powder on a white ceramic or porcelain spot plate.

-

Illumination : Observe the sample under a full-spectrum neutral white light source. Avoid yellow-tinted laboratory lighting, which can mask subtle color changes.

-

Observation :

-

Color : Note the color. A uniform, pale-yellow or off-white appearance is indicative of high purity.

-

Homogeneity : Check for any darker-colored specks or regions. Non-uniformity suggests the onset of localized degradation.

-

Texture : The material should be a free-flowing powder. Clumping may indicate the absorption of atmospheric moisture, which can accelerate degradation.

-

-

Interpretation : A sample that is distinctly orange or brown has likely undergone significant oxidation and may not be suitable for sensitive synthetic applications without purification.

Protocol 4.2: Best Practices for Handling and Storage

The causality behind these storage recommendations is the prevention of autoxidation.[2]

-

Atmosphere : To prevent contact with atmospheric oxygen, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen).

-

Temperature : Store in a cool environment (2-8°C is recommended) to reduce the kinetic rate of degradation.

-

Light : Keep the container in a dark location, as light can potentially catalyze oxidative processes.

-

Container : Use a tightly sealed, amber glass vial to protect from light and moisture ingress.

Protocol 4.3: Purification by Recrystallization

If degradation is suspected, recrystallization can be employed to purify the material, restoring its expected physical appearance. The choice of solvent is critical; alcohols like methanol or ethanol are often suitable for related structures.[4]

Caption: Standard laboratory workflow for compound purification.

Section 5: Safety and Hazard Profile

From a safety perspective, 4-Hydrazino-1-methylquinolin-2(1H)-one is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

-

GHS07: Harmful/Irritant [1]

-

H302 : Harmful if swallowed.[1]

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

References

-

Aly, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

-

Aly, A. A., et al. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One...and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene) Succinate. Journal of Chemical Crystallography. [Link]

-

Aly, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. National Center for Biotechnology Information. [Link]

Sources

molecular structure of 4-Hydrazino-1-methylquinolin-2(1H)-one

An In-Depth Technical Guide to the Molecular Structure of 4-Hydrazino-1-methylquinolin-2(1H)-one

Foreword: The Quinolinone Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][3][4][5] This guide focuses on a specific, highly functionalized derivative: 4-Hydrazino-1-methylquinolin-2(1H)-one . The introduction of a hydrazino group at the C4 position of the N-methylated quinolinone core transforms the molecule into a versatile synthetic intermediate. This reactive handle is the gateway to creating extensive libraries of hydrazone derivatives, making it a molecule of profound interest for researchers, scientists, and drug development professionals aiming to explore new chemical spaces for therapeutic intervention.

Fundamental Molecular Identity and Structural Framework

A precise understanding of a molecule begins with its fundamental identifiers and core structure. 4-Hydrazino-1-methylquinolin-2(1H)-one is a heterocyclic compound built upon a bicyclic quinolinone framework.

Core Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are essential.

| Identifier | Value | Source |

| IUPAC Name | 4-hydrazinyl-1-methylquinolin-2(1H)-one | [6] |

| CAS Number | 192633-21-9 | [6] |

| Molecular Formula | C₁₀H₁₁N₃O | [6] |

| Molecular Weight | 189.22 g/mol | [6] |

| Canonical SMILES | CN1C(=O)C=C(NN)C2=CC=CC=C12 | [6] |

| InChI Key | ZYSGUISDGDUDLK-UHFFFAOYSA-N | [6] |

Structural Anatomy and Key Features

The molecule's architecture is a composite of three critical functional regions, each contributing to its overall chemical personality.

Caption: 2D structure of 4-Hydrazino-1-methylquinolin-2(1H)-one.

-

Quinolin-2(1H)-one Core: This bicyclic system consists of a benzene ring fused to a pyridin-2-one ring. It is largely planar and aromatic, providing a rigid scaffold. The carbonyl group at C2 and the nitrogen at N1 are key features defining its lactam character.

-

N1-Methyl Group: The methylation at the N1 position prevents tautomerization at the nitrogen and blocks a potential hydrogen bond donor site, which can significantly alter solubility and receptor binding interactions compared to its N-unsubstituted counterpart.

-

C4-Hydrazino Group (-NHNH₂): This is the molecule's primary reactive center. The terminal -NH₂ group is a potent nucleophile, making it an ideal anchor point for synthetic elaboration, particularly for forming hydrazones.

Spectroscopic and Crystallographic Validation

The definitive confirmation of a molecular structure relies on a synergistic combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule. Based on known data for quinoline-hydrazone derivatives, the following spectral characteristics are anticipated.[7]

Table 2.1: Predicted ¹H and ¹³C NMR Chemical Shifts | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes | | :--- | :--- | :--- | :--- | | ¹H NMR | | | | | Aromatic-H (4H) | 7.30 - 8.10 | Multiplets | Protons on the benzene ring portion of the scaffold. | | C3-H (1H) | ~5.80 - 6.20 | Singlet | Vinylic proton on the pyridinone ring. | | NH (1H) | Broad singlet | Disappears on D₂O exchange; chemical shift can be variable. | | NH₂ (2H) | ~4.50 - 5.50 | Broad singlet | Disappears on D₂O exchange; protons of the terminal amino group. | | N-CH₃ (3H) | ~3.50 - 3.70 | Singlet | Protons of the methyl group attached to N1. | | ¹³C NMR | | | | | C2 (C=O) | ~160 - 165 | Singlet | Carbonyl carbon of the lactam. | | C4 (C-N) | ~145 - 150 | Singlet | Aromatic carbon attached to the hydrazino group. | | Aromatic-C | ~115 - 140 | Multiple signals | Carbons of the bicyclic aromatic system. | | C3 | ~95 - 100 | Singlet | Vinylic carbon adjacent to the carbonyl. | | N-CH₃ | ~30 - 35 | Singlet | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups by their characteristic vibrational frequencies.

Table 2.2: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| N-H (Hydrazine) | 3200 - 3400 | Medium, Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (Lactam) | 1640 - 1680 | Strong | Stretching |

| C=C (Aromatic) | 1580 - 1620 | Medium-Strong | Stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, analysis via electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion peak.

-

Expected [M+H]⁺: 190.0978 m/z

X-ray Crystallography Insights

Chemical Reactivity and Synthetic Pathways

The utility of this molecule in drug development stems directly from its predictable and versatile reactivity.

The Nucleophilic Character of the Hydrazino Group

The primary locus of reactivity is the terminal amino group of the C4-hydrazino substituent. This group readily participates in condensation reactions with electrophilic carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages. This reaction is the cornerstone of its application as a synthetic scaffold.

Autoxidation and Dimerization

An important, field-proven insight into the chemistry of 4-hydrazinylquinolin-2(1H)-ones is their propensity for autoxidation.[8][11] In the presence of an oxidant or under certain conditions (e.g., heating in pyridine), these molecules can undergo a dimerization and oxidation process to yield complex pentacyclic structures, specifically pyridazino[4,3-c:5,6-c′]diquinolines.[8][12] This reactivity underscores the need for careful handling and selection of reaction conditions to ensure the desired synthetic outcome.

Synthetic and Derivatization Workflow

The primary value of 4-Hydrazino-1-methylquinolin-2(1H)-one is as a strategic intermediate. The following workflow illustrates its synthesis from a common precursor and its subsequent use in generating a diverse chemical library.

Caption: Synthetic utility workflow for library generation.

Experimental Protocol: A Self-Validating System for Hydrazone Synthesis

The trustworthiness of a chemical scaffold is demonstrated by the robustness of its derivatization protocols. The following method describes a standard, reliable procedure for synthesizing hydrazone derivatives.

Protocol 1: General Procedure for Hydrazone Synthesis

Objective: To synthesize a hydrazone derivative via condensation of 4-Hydrazino-1-methylquinolin-2(1H)-one with a carbonyl compound.

Materials:

-

4-Hydrazino-1-methylquinolin-2(1H)-one (1.0 eq)

-

Selected aldehyde or ketone (1.0 - 1.1 eq)

-

Ethanol (Absolute), as solvent

-

Glacial Acetic Acid, as catalyst

-

Reaction vial with stir bar, condenser

Methodology:

-

Reagent Preparation: In a clean, dry reaction vial, dissolve 4-Hydrazino-1-methylquinolin-2(1H)-one (e.g., 189 mg, 1.0 mmol) in absolute ethanol (5-10 mL).

-

Addition of Carbonyl: To this solution, add the corresponding aldehyde or ketone (1.0 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.

-

Reaction: Attach a condenser to the vial and heat the mixture to reflux (approximately 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution. If not, the volume can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

-

Validation: Dry the purified product under vacuum. Characterize its structure and confirm its purity using NMR, IR, and Mass Spectrometry as described in Section 2. The melting point should be sharp.

This protocol provides a self-validating system: successful synthesis and purification, confirmed by rigorous spectroscopic analysis, validates both the starting material's identity and the reliability of the synthetic method.

References

-

Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. Available at: [Link]

-

Aly, A. A., Hassan, A. A., Mostafa, S. M., & Nieger, M. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-hydrazineyl)quinolin-2(1H)-one and Diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazineylidene)succinate. University of Helsinki. Available at: [Link]

-

Abdou, M. M. (2011). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc, 2011(10), 224-257. Available at: [Link]

-

Sousa, R. P. C. L., Costa, S. P. G., Figueira, R. B., & Raposo, M. M. M. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Eng. Proc., 27(1), 4. Available at: [Link]

-

Marella, A., Ali, M. R., Alam, M. T., Saha, S., Rahman, H., Akhter, M., & Shaquiquzzaman, M. (2013). Biological activities of quinoline derivatives. Der Pharma Chemica, 5(5), 1-13. Available at: [Link]

-

Marella, A., Ali, M. R., Alam, T., Saha, S., Rahman, H., Akhter, M., & Shaquiquzzaman, M. (2013). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Li, M., Li, Y., Zhao, K., Liu, J., & Gong, P. (2020). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 10(1), 1-10. Available at: [Link]

-

Sousa, R. P. C. L., Costa, S. P. G., Figueira, R. B., & Raposo, M. M. M. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study. RSC Advances, 12, 12345-12356. Available at: [Link]

-

Solomon, V. R., & Lee, H. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1361. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐hydrazone derivatives of quinoline. Retrieved from [Link]

-

El-Ghamry, I., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(15), 4987. Available at: [Link]

-

El-Bindary, A. A., & El-Sonbati, A. Z. (2000). Spectroscopic studies on 2-[2-(4-methylquinolin-2-yl)hydrazono]-1,2-diphenylethanone molecule and its metal complexes. Spectroscopy Letters, 33(5), 783-801. Available at: [Link]

-

Mostafa, S. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones. Molecules. Available at: [Link]

-

Mostafa, S. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]

-

Ammar, Y. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 19, 3457-3474. Available at: [Link]

-

Kumar, A., & Chawla, G. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

-

Kafka, S., Klásek, A., Polis, J., & Cvačková, P. (2003). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 59(4), o456-o457. Available at: [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [helda.helsinki.fi]

- 10. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Rising Therapeutic Promise of Quinolinone-Hydrazone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone-hydrazone scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds, with a primary focus on their anticancer and antimicrobial potential. By elucidating the key structure-activity relationships and detailing robust experimental protocols, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the quinolinone-hydrazone framework.

Introduction: The Rationale for Quinolinone-Hydrazone Analogs in Drug Design

The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide array of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1] The synthetic tractability of the quinoline nucleus allows for extensive structural modifications, making it an ideal scaffold for drug design.[2] The incorporation of a hydrazone moiety (-NH-N=CH-) introduces a critical pharmacophoric element. This linker is not only synthetically versatile but also imparts unique physicochemical properties to the molecule.[2] The azomethine group in hydrazones is implicated in a variety of biological interactions and can be tailored to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

The strategic combination of the quinolinone core with the hydrazone linker has given rise to a class of compounds with significant therapeutic potential. These derivatives have been shown to interact with a diverse range of biological targets, leading to potent anticancer and antimicrobial effects. This guide will delve into the specifics of these interactions and the methodologies used to characterize them.

Synthetic Strategies: Building the Quinolinone-Hydrazone Core

The synthesis of quinolinone-hydrazone derivatives is typically a straightforward and efficient process, lending itself well to the generation of diverse chemical libraries for screening. The general synthetic pathway involves a two-step sequence:

-

Formation of the Hydrazide Intermediate: This step involves the reaction of a quinolinone precursor, often a carboxylic acid ester, with hydrazine hydrate. The reaction is typically carried out under reflux in a suitable solvent such as ethanol.

-

Condensation to Form the Hydrazone: The resulting quinolinone-hydrazide is then condensed with a variety of aldehydes or ketones. This reaction is usually performed in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.

The versatility of this synthetic approach lies in the ability to introduce a wide range of substituents on both the quinolinone ring and the aromatic ring of the aldehyde or ketone, allowing for extensive exploration of the chemical space and fine-tuning of the biological activity.

Experimental Protocol: General Synthesis of a Quinolinone-Hydrazone Derivative

Step 1: Synthesis of the Quinolinone-Hydrazide Intermediate

-

To a solution of the appropriate quinolinone ester (1 equivalent) in ethanol (20 mL), add hydrazine hydrate (10 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the quinolinone-hydrazide.

Step 2: Synthesis of the Quinolinone-Hydrazone Derivative

-

Dissolve the quinolinone-hydrazide (1 equivalent) in ethanol (25 mL).

-

Add the desired substituted aldehyde or ketone (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After cooling, collect the precipitated product by filtration.

-

Wash the solid with ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to afford the pure quinolinone-hydrazone derivative.

Diagram of the General Synthetic Workflow:

Caption: Inhibition of the PI3K/Akt signaling pathway by quinolinone-hydrazone derivatives.

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer potency of quinolinone-hydrazone derivatives is highly dependent on the nature and position of substituents on both the quinolinone and the hydrazone moieties.

-

Substituents on the Quinolinone Ring:

-

Electron-withdrawing groups such as halogens (e.g., chloro, bromo) or nitro groups on the quinolinone ring often enhance cytotoxic activity. [3] * The position of substitution is also critical, with modifications at the 6- and 7-positions frequently leading to improved potency.

-

-

Substituents on the Hydrazone Moiety:

-

The nature of the aromatic ring derived from the aldehyde or ketone has a profound impact on activity. Electron-donating groups like methoxy or hydroxyl groups on this ring can increase anticancer efficacy. [2]The 3,4,5-trimethoxy substitution pattern has been found to be particularly favorable. [2] * The presence of heterocyclic rings, such as furan, thiophene, or pyridine, can also modulate the anticancer activity.

-

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of quinolinone-hydrazone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 | MCF-7 (Breast) | 0.98 | [2] |

| HepG2 (Liver) | 1.06 | [2] | |

| Compound 9 | A549 (Lung) | 0.69 | [2] |

| Compound 11 | A549 (Lung) | >1.91 | [2] |

| K-562 (Leukemia) | >5.29 | [2] | |

| Compound 13 | MCF-7 (Breast) | 0.73 | [2] |

| Compound 18j | NCI-60 Panel (Various) | GI50: 0.33 - 4.87 | [4] |

| Derivative 3b | MCF-7 (Breast) | 7.016 | [5] |

| Derivative 3c | MCF-7 (Breast) | 7.05 | [5] |

| Derivative CM9 | EBC-1 (Lung) | 8.6 | [6][7] |

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is of paramount importance. Quinolinone-hydrazone derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including drug-resistant strains. [1][8][9]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms.

-

Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication and is a well-established target for antibacterial drugs. Several quinolinone-hydrazone derivatives have been shown to inhibit DNA gyrase, leading to the disruption of DNA synthesis and bacterial cell death. [1][10]

-

Inhibition of Other Essential Enzymes: These compounds can also target other vital enzymes in microbial metabolic pathways, such as dihydrofolate reductase, which is involved in nucleotide synthesis. [9]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many quinolinone-hydrazone derivatives allows them to interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

Similar to their anticancer activity, the antimicrobial potency of quinolinone-hydrazones is heavily influenced by their chemical structure.

-

Substituents on the Quinolinone Ring: Halogenation of the quinolinone ring, particularly at the 6-position, has been shown to enhance antibacterial activity.

-

Substituents on the Hydrazone Moiety:

-

The presence of electron-withdrawing groups on the aromatic ring of the hydrazone can increase antimicrobial efficacy.

-

The incorporation of specific heterocyclic rings can also lead to potent activity against certain microbial strains.

-

Quantitative Analysis of Antimicrobial Activity

The antimicrobial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Quinolyl Hydrazones | Various Pathogens | 6.25 - 100 | [4] |

| Compound 15 | S. aureus ATCC 6538 | 1.95 | [11] |

| S. epidermidis ATCC 12228 | 1.95 | [11] | |

| B. subtilis ATCC 6633 | 3.91 | [11] | |

| Compound 16 | S. aureus ATCC 25923 | 3.91 | [11] |

| S. aureus ATCC 6538 | 3.91 | [11] | |

| Hydrazone 5c | B. subtilis | 2.5 (mg/mL) | [10] |

| Hydrazone 5f | E. coli | 2.5 (mg/mL) | [10] |

| K. pneumoniae | 2.5 (mg/mL) | [10] |

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of quinolinone-hydrazone derivatives.

In Vitro Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow: MTT Assay

Sources

- 1. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 7. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding the Integrity of Hydrazino-Quinolones: An In-depth Technical Guide to Stability and Storage

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an essential technical guide for researchers, scientists, and drug development professionals on the critical aspects of stability and storage for hydrazino-quinolones. Ensuring the chemical integrity of these promising pharmaceutical compounds is paramount for reliable experimental outcomes and the development of safe and effective therapeutics. This guide provides a comprehensive overview of the inherent stability characteristics of hydrazino-quinolones, potential degradation pathways, and robust protocols for their proper storage and handling.

Introduction: The Significance of Hydrazino-Quinolones and the Imperative of Stability

Hydrazino-quinolones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antimicrobial and anticancer properties.[1] Their unique structure, which combines the quinolone scaffold with a reactive hydrazino moiety, is key to their therapeutic potential but also presents distinct challenges regarding their chemical stability. Understanding and controlling the stability of these molecules is not merely a matter of good laboratory practice; it is a fundamental requirement for generating reproducible data, ensuring the validity of research findings, and ultimately, for the successful translation of these compounds from the laboratory to the clinic.

This guide will delve into the critical factors that influence the stability of hydrazino-quinolones, offering evidence-based strategies to mitigate degradation and preserve their chemical integrity.

Unraveling the Chemical Stability of Hydrazino-Quinolones: A Tale of Two Moieties

The stability of a hydrazino-quinolone is intrinsically linked to the chemical properties of its two core components: the quinolone ring system and the hydrazino functional group. Each presents a unique susceptibility to degradation under various environmental conditions.

The Quinolone Core: Inherent Sensitivities

The quinolone ring, a foundational structure in many established antibiotics, is known to be susceptible to degradation through several pathways:

-

Photodegradation: Exposure to ultraviolet (UV) light can induce photolytic degradation of the quinolone core.[2] This can lead to the formation of various photoproducts, potentially altering the compound's efficacy and safety profile. The specific substituents on the quinolone ring can influence the rate and extent of photodegradation.[3][4]

-

pH-Dependent Degradation: The stability of the quinolone structure can be significantly influenced by the pH of the surrounding medium. Both acidic and basic conditions can catalyze hydrolytic degradation, leading to the cleavage of key bonds within the quinolone ring system.[2][5] The solubility and, consequently, the stability of quinolones are pH-dependent.[6][7]

-

Oxidative Degradation: The quinolone nucleus can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[8][9] This can result in the formation of hydroxylated or other oxidized derivatives, which may exhibit altered biological activity.

The Hydrazino Group: A Locus of Reactivity

The hydrazino (-NHNH2) group introduces a distinct set of stability concerns due to its nucleophilic and reducing nature:

-

Oxidation: Hydrazine and its derivatives are known to be susceptible to oxidation.[6][10][11] This can be mediated by atmospheric oxygen, metal ions, or other oxidizing agents present in the formulation or storage environment. Oxidation of the hydrazino group can lead to the formation of various degradation products, including diazene intermediates and ultimately nitrogen gas.

-

Hydrolysis and Hydrazone Formation: The hydrazino group can undergo hydrolysis, particularly under acidic conditions, though this is less common than with hydrazones.[8][12] More significantly, in the presence of carbonyl compounds (aldehydes and ketones), hydrazino-quinolones can readily form hydrazones.[5][12] This is a critical consideration, as trace amounts of carbonyl-containing impurities in solvents or excipients can lead to the formation of new, unintended chemical entities.

The interplay of these degradation pathways for both the quinolone core and the hydrazino moiety underscores the need for a multi-faceted approach to the stabilization and storage of these compounds.

Recommended Storage and Handling Protocols: A Framework for Preserving Integrity

To ensure the long-term stability of hydrazino-quinolones, a stringent set of storage and handling protocols must be implemented. These recommendations are designed to mitigate the risks of degradation from light, temperature, moisture, and chemical incompatibility.

General Storage Conditions

The following table summarizes the recommended general storage conditions for hydrazino-quinolone compounds. These are based on best practices for handling sensitive pharmaceutical compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower (frozen) | Minimizes thermal degradation and slows down the rates of all chemical reactions.[13] |

| Light | Protected from light (amber vials, stored in the dark) | Prevents photolytic degradation of the quinolone core.[14][15] |

| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation of both the quinolone and hydrazino moieties. |

| Moisture | Desiccated environment (stored with a desiccant) | Prevents hydrolysis and minimizes moisture-mediated degradation.[14][15] |

| Container | Tightly sealed, inert material (e.g., glass or PTFE) | Prevents contamination and interaction with reactive container materials.[14] |

Step-by-Step Protocol for Long-Term Storage

The following protocol outlines a self-validating system for the long-term storage of hydrazino-quinolone samples:

-

Compound Preparation: Ensure the hydrazino-quinolone is in a solid, dry form. If in solution, lyophilize to a dry powder.

-

Weighing and Aliquoting: Accurately weigh the desired amount of the compound into an appropriate container (e.g., an amber glass vial with a PTFE-lined cap). Work in a controlled environment with low humidity.

-

Inert Gas Purge: Purge the vial with an inert gas (argon or nitrogen) for at least 30 seconds to displace any oxygen.

-

Sealing: Immediately and tightly seal the vial. For extra protection, consider wrapping the cap with parafilm.

-

Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

-

Secondary Containment: Place the primary vial inside a labeled, sealed secondary container with a desiccant.

-